molecular formula C3HClN6O B2767469 5-chloro-1H-1,2,3-triazole-4-carbonyl azide CAS No. 115057-46-0

5-chloro-1H-1,2,3-triazole-4-carbonyl azide

Cat. No. B2767469
CAS RN: 115057-46-0
M. Wt: 172.53
InChI Key: QSOAEMUPIARSHO-UHFFFAOYSA-N
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Description

5-chloro-1H-1,2,3-triazole-4-carbonyl azide is a compound that belongs to the class of 1,2,3-triazoles . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds . This motif is often seen in experimental drug candidates and approved drugs .


Synthesis Analysis

The synthesis of 1,2,3-triazoles has been revolutionized by the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction . This reaction allows for the formation of these structures using a reliable, regioselective, and high-yielding process . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .


Molecular Structure Analysis

The 1,2,3-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors .


Chemical Reactions Analysis

The CuAAC reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science . The use of copper powder is convenient and reported to work well .

Scientific Research Applications

properties

IUPAC Name

5-chloro-2H-triazole-4-carbonyl azide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClN6O/c4-2-1(6-10-7-2)3(11)8-9-5/h(H,6,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOAEMUPIARSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1Cl)C(=O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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